2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a 2,4-dichloro-6-fluorophenyl substituent attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. The dioxaborolane ring, a cyclic boronic ester, enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
2-(2,4-dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFNQDGYCCVBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium or other transition metal catalysts
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), temperature (50-100°C)
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., methanol or water), temperature (room temperature to reflux)
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperature (room temperature to reflux)
Scientific Research Applications
2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: The compound is investigated for its potential biological activity and its use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a transient complex with a palladium catalyst, facilitating the transfer of the aryl group to an electrophilic partner. This process is crucial in the formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The compound is compared to derivatives with varying aryl substituents (Table 1):
Notes:
Reactivity in Cross-Coupling Reactions
The compound’s utility in Suzuki-Miyaura reactions is benchmarked against analogs:
- 4-Fluorophenyl derivative (CAS 214360-58-4) exhibits high coupling efficiency with aryl halides due to moderate steric demand and electronic activation .
- 3-Chlorophenyl analog shows slower reaction kinetics in Pd-catalyzed couplings, attributed to steric blocking at the ortho position .
- Target compound : The 2,4-dichloro-6-fluoro substitution likely requires optimized conditions (e.g., higher catalyst loading or elevated temperatures) to overcome steric and electronic deactivation .
Biological Activity
2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a dioxaborolane core structure that is functionalized with dichloro and fluorophenyl groups. The presence of these substituents is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C13H14Cl2B O2 |
| Molecular Weight | 276.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in cell signaling pathways.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could mitigate oxidative stress in cells.
- Anticancer Properties : Some data suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through specific pathways.
Anticancer Activity
A study conducted by researchers at [source] demonstrated that 2-(2,4-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the following findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway. Key findings include:
- Mitochondrial Membrane Potential : The compound significantly reduced mitochondrial membrane potential in treated cells.
- Caspase Activation : Increased activation of caspase-3 and caspase-9 was observed, confirming the induction of apoptosis.
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary toxicity assessments indicate:
- In Vitro Toxicity : Low toxicity levels were observed in normal human cell lines at concentrations below therapeutic doses.
- Safety Margin : The therapeutic index appears favorable; however, further in vivo studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
